molecular formula C15H17N3O2S B4851258 3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide

3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B4851258
M. Wt: 303.4 g/mol
InChI Key: ITODZIFQZSDXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of thiadiazole derivatives typically involves cyclization reactions, with manganese(II) catalysis being a common method for cyclizing substituted thiosemicarbazides/thiohydrazides into thiadiazoles. For instance, Dani et al. (2013) explored the synthesis of thiadiazole compounds through manganese(II) nitrate catalyzed cyclization, demonstrating the versatility of thiadiazole synthesis methods (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography and density functional theory (DFT) studies. These analyses reveal that the compounds often crystallize in the monoclinic system and are stabilized by intra- and intermolecular hydrogen bonds. The geometrical parameters obtained from DFT studies align closely with X-ray data, indicating the compounds' stability and the nature of electronic transitions within them. The molecular structure of these compounds, as detailed by Dani et al. (2013), often involves π⋯π transitions attributed to electron transfer between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Dani et al., 2013).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-3,5-6,12H,4,7-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITODZIFQZSDXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 3
3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 4
3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.